3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 1706458-27-6, molecular weight: 297.05 g/mol) is a fluorinated aromatic sulfonyl chloride characterized by three distinct substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 5 . This compound is categorized as a trifluoromethylation agent, primarily used in research settings for synthesizing sulfonamides, agrochemicals, or pharmaceuticals. Its discontinued commercial availability (as noted by CymitQuimica) highlights challenges in large-scale production or stability .
The sulfonyl chloride group (-SO₂Cl) confers high reactivity, enabling nucleophilic substitution reactions with amines or alcohols. The electron-withdrawing trifluoromethyl and halogen substituents enhance the electrophilicity of the sulfur center, making it a potent intermediate in organofluorine chemistry.
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O2S/c8-4-1-3(7(11,12)13)2-5(6(4)10)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXQEGTYVLEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Aromatic Precursors
The synthesis generally begins with suitably substituted aromatic compounds, such as o-amino benzotrifluoride or benzenesulfonic acid derivatives , which are then functionalized through a series of halogenation, sulfonation, and chlorination steps.
Bromination and Chlorination Sequence
Step 1: Bromination of Aromatic Precursors
Bromination is achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to selectively introduce bromine at the desired position. Reaction conditions such as solvent choice (e.g., acetic acid, carbon tetrachloride) and catalysts (e.g., FeBr₃) influence regioselectivity and yield.
Step 2: Fluorination
Fluorination of the aromatic ring can be performed using electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST). These reagents facilitate the introduction of fluorine at specific positions, guided by directing effects of existing substituents.
Step 3: Sulfonation
The sulfonyl chloride moiety is introduced via sulfonation using chlorosulfonic acid (ClSO₃H). This step typically occurs under reflux conditions, with temperature control to prevent over-sulfonation or decomposition.
Step 4: Chlorination
Chlorination of the sulfonic acid derivative to form the sulfonyl chloride is accomplished with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Reflux conditions and the presence of catalytic agents like DMF improve conversion efficiency.
Key Reaction Parameters
Recent Advances and Industrial Methods
Synthesis of 3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
A notable recent patent describes a multi-step process involving bromination, diazotization, and Grignard reactions:
- Step 1: Bromination of o-amino benzotrifluoride to yield 4-bromo-2-chloro-6-trifluoromethylaniline .
- Step 2: Diazotization followed by deamination to produce 1-bromo-3-chloro-5-(trifluoromethyl)benzene .
- Step 3: Formation of the Grignard reagent from the intermediate, followed by acylation to produce the target sulfonyl chloride.
This method emphasizes high purity, yield, and environmental friendliness, suitable for large-scale production.
Industrial Production Considerations
- Batch vs. Continuous Processing: Large-scale synthesis employs continuous flow reactors to improve safety and efficiency.
- Purification Techniques: Recrystallization, distillation, and chromatography are used to purify intermediates and final products.
- Environmental and Safety Protocols: Handling of chlorosulfonic acid and thionyl chloride requires corrosion-resistant equipment and strict safety measures.
Data Table: Summary of Preparation Methods
Analytical Characterization
- NMR Spectroscopy: ¹⁹F NMR confirms fluorine placement; ¹³C NMR verifies aromatic substitution.
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 379) confirm molecular weight.
- Infrared Spectroscopy: Characteristic sulfonyl chloride stretch (~1350–1150 cm⁻¹).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with various reagents:
Mechanistic Insight :
The electron-withdrawing trifluoromethyl and halogen groups increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack. Reactions typically follow a two-step mechanism:
Hydrolysis Reactions
Controlled hydrolysis yields sulfonic acid derivatives:
Stability Note : The compound is moisture-sensitive, requiring storage under anhydrous conditions .
Coupling Reactions
Participates in cross-coupling reactions under catalytic conditions:
| Reaction | Catalyst/Reagents | Application |
|---|---|---|
| Grignard Coupling | RMgX (Grignard reagent), THF, –40°C | Forms alkyl/aryl sulfones |
| Ullmann-Type Coupling | Cu catalyst, aryl halides | Biaryl sulfone synthesis |
Example Synthesis (Patent Data ) :
Reacting with isopropylmagnesium bromide at –40°C yields methylthio intermediates, which are further functionalized into complex sulfones (yield: 85–95%).
Electrophilic Aromatic Substitution
The benzene ring’s electron-deficient nature directs electrophiles to specific positions:
| Reaction | Electrophile | Position Substituted |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to sulfonyl group (limited by deactivation) |
| Halogenation | Cl₂/FeCl₃ | Ortho/para to existing halogens |
Limitation : Strong deactivation by -SO₂Cl and -CF₃ groups restricts most EAS reactions without superacidic conditions .
Reductive Defluorination
Under superacidic conditions (CF₃SO₃H), the trifluoromethyl group may undergo partial defluorination, forming difluoro- or monofluoro-carbocations . This side reaction is critical to consider in strong acid environments.
Critical Considerations
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Steric Effects : Bulky substituents on the benzene ring may hinder nucleophilic attack at the sulfur center.
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Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states .
-
Side Reactions : Competing hydrolysis necessitates anhydrous conditions for substitution reactions .
Scientific Research Applications
Chemical Reactivity and Synthesis
The sulfonyl chloride functional group in 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for synthesizing sulfonamides and sulfonate esters when reacted with amines and alcohols, respectively. Furthermore, the compound can undergo hydrolysis to yield the corresponding sulfonic acid, which is a valuable intermediate in organic synthesis.
Table 1: Reactivity Overview
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | This compound + Amines | Sulfonamides |
| Nucleophilic Substitution | This compound + Alcohols | Sulfonate Esters |
| Hydrolysis | This compound + Water | Sulfonic Acid |
Case Study: Antimicrobial Activity
A study on sulfonyl chlorides demonstrated their efficacy against various bacterial strains. The introduction of fluorinated groups was found to enhance the antimicrobial potency, suggesting that this compound could have similar applications in developing new antibiotics or antiseptics.
Agrochemical Applications
The reactivity of this compound also extends to agrochemicals. Fluorinated compounds are often more effective as pesticides due to their enhanced stability and ability to penetrate biological membranes. The compound can be utilized in the synthesis of herbicides or insecticides, where the trifluoromethyl group contributes to increased lipophilicity and biological activity .
Table 2: Potential Agrochemical Uses
| Application Type | Potential Use |
|---|---|
| Herbicides | Synthesis of selective herbicides |
| Insecticides | Development of potent insecticides |
| Fungicides | Formulation of antifungal agents |
Industrial Applications
The compound's unique chemical properties make it suitable for various industrial applications, including:
- Fluorinated Polymers : Used as intermediates in producing high-performance polymers.
- Specialty Chemicals : Serves as a building block in synthesizing specialty chemicals for electronics and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups on the aromatic ring enhances the compound’s electrophilicity, making it a potent reagent in chemical transformations.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) and halogens (Cl, F) in the target compound create a strong electron-deficient aromatic ring, accelerating sulfonyl chloride reactivity. For example, this compound reacts faster with amines than 3-(trifluoromethyl)benzenesulfonyl chloride due to additional EWGs .
Research Findings and Limitations
- Synthetic Challenges: The discontinuation of this compound suggests synthetic hurdles, such as purification difficulties or instability under standard storage conditions .
- Comparative Studies: Research on 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (a penoxsulam precursor) demonstrated that EWGs at specific positions (e.g., ortho to -SO₂Cl) significantly enhance reaction rates with amines, a trend likely applicable to the target compound .
- Safety Data: Limited hazard information is available for the target compound, but analogs like 3-(trifluoromethyl)benzenesulfonyl chloride are classified as corrosive and moisture-sensitive, requiring stringent handling protocols .
Biological Activity
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS Number: 1706458-27-6) is a chlorinated and fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to a benzene ring with multiple fluorine and chlorine substituents. Its molecular formula is , and its molecular weight is approximately 297.055 g/mol. The presence of trifluoromethyl and chloro groups enhances its electrophilic character, making it a candidate for various chemical reactions and biological applications.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of benzenesulfonyl derivatives, including this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
These results indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria, particularly strains of Staphylococcus aureus.
The biological activity of this compound can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes through the sulfonyl chloride group, which can form reactive intermediates that interfere with essential bacterial enzymes. The presence of trifluoromethyl groups is known to enhance lipophilicity, potentially improving membrane permeability and facilitating drug action.
Case Studies
- Antibacterial Efficacy : A study evaluating the effectiveness of various benzenesulfonate derivatives highlighted that compounds with trifluoromethyl substitutions showed enhanced antibacterial potency compared to their non-fluorinated counterparts. The introduction of larger substituents adjacent to chlorine was found to further increase antibacterial activity against MSSA and MRSA strains .
- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted using human normal lung fibroblasts (MRC-5). The IC50 values for the most promising derivatives were found to be greater than 12.3 mg/L, indicating a favorable therapeutic index for potential clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
